2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Description
2-(4-Ethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Derivative Compounds
Several studies have been dedicated to developing new synthesis approaches for thiazoles and their derivatives, showcasing their potential in creating compounds with antimicrobial activities. For example, the synthesis of thiazolyl derivatives has been explored for their potential antimicrobial properties against bacterial and fungal strains (Wardkhan et al., 2008). Similarly, the microwave-assisted synthesis of thiazolyl derivatives for potential anti-breast cancer applications demonstrates the versatility of these compounds in medicinal chemistry (Mahmoud et al., 2021).
Antimicrobial and Anticancer Applications
Research has also highlighted the design and synthesis of novel derivatives as inhibitors of HIV-1 replication, indicating the therapeutic potential of these compounds in antiviral treatments (Che et al., 2015). The exploration of novel heterocyclic compounds for their optical and thermal properties further supports the broad applicability of these molecules in materials science and beyond (Shruthi et al., 2019).
Biological Activity and Potential Therapeutic Uses
Studies on Schiff bases using thiophene derivatives and their antimicrobial activity showcase the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019). Moreover, the synthesis of N-substituted derivatives of 1,3,4-oxadiazol compounds and their antibacterial study indicate a promising avenue for the development of novel antibacterial agents (Khalid et al., 2016).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-26-18-7-5-15(6-8-18)12-19(25)24-10-3-4-16(13-24)20-22-23-21(27-20)17-9-11-28-14-17/h5-9,11,14,16H,2-4,10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXQVEYAYXIMDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.